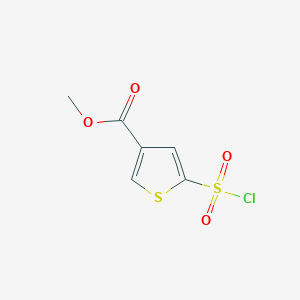
2-amino-N,N-dimethylbutanamide
Vue d'ensemble
Description
2-Amino-N,N-dimethylbutanamide is an organic compound with the molecular formula C6H14N2O It is a derivative of butanamide, characterized by the presence of an amino group and two methyl groups attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 2-amino-N,N-dimethylbutanamide typically involves the reaction of butanamide with dimethylamine in the presence of a suitable catalyst. One common method includes the use of nitrile hydratase enzymes to catalyze the hydration of nitriles to amides under mild conditions . The reaction is carried out at temperatures ranging from 30°C to 40°C, with the addition of metal ions and organic solvents to enhance enzyme activity and stability.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale fermentation processes using recombinant strains of Escherichia coli. These strains are engineered to express nitrile hydratase enzymes, which facilitate the conversion of nitriles to the desired amide product . The process is optimized for high yield and purity, ensuring the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Amino-N,N-dimethylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it to primary amines or other reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of substituted amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions include oximes, nitriles, primary amines, and various substituted amides, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Amino-N,N-dimethylbutanamide has found applications in multiple fields of research:
Mécanisme D'action
The mechanism of action of 2-amino-N,N-dimethylbutanamide involves its interaction with specific molecular targets and pathways. In biological systems, the compound may act as a substrate for nitrile hydratase enzymes, facilitating the conversion of nitriles to amides . This enzymatic activity is crucial for various metabolic processes and the synthesis of bioactive compounds. Additionally, its role in drug development suggests potential interactions with neurotransmitter receptors and ion channels, contributing to its anticonvulsant and pain-attenuating effects .
Comparaison Avec Des Composés Similaires
- 2-Amino-3-methylbutanamide
- 2-Amino-3,3-dimethylbutanamide
- 2-Amino-3-methoxypropionamide
Comparison: 2-Amino-N,N-dimethylbutanamide is unique due to the presence of two methyl groups attached to the nitrogen atom, which influences its chemical reactivity and biological activity. Compared to similar compounds, it exhibits distinct properties in terms of enzyme interactions and therapeutic potential . For instance, the substitution of the 4’-N’-benzylamide site in related compounds has been shown to enhance anticonvulsant activity, highlighting the importance of structural modifications in determining biological effects .
Propriétés
IUPAC Name |
2-amino-N,N-dimethylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c1-4-5(7)6(9)8(2)3/h5H,4,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRVUTVMOKGGDME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Piperazineethanol, 4-[4-amino-3-(trifluoromethyl)phenyl]-](/img/structure/B1438715.png)
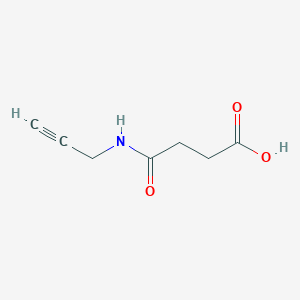
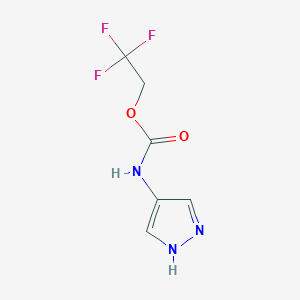
![3-Bromoimidazo[1,2-a]pyridin-6-amine](/img/structure/B1438719.png)


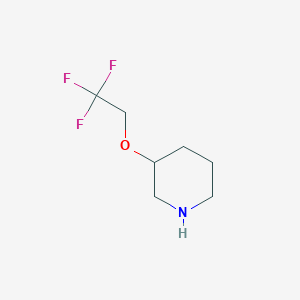
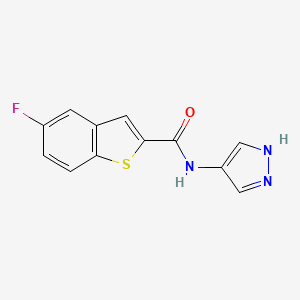
![2-[4-(2-Hydroxyethanesulfonyl)phenyl]acetic acid](/img/structure/B1438725.png)
![2-[(2-Methoxyethyl)sulfanyl]-5-nitrobenzoic acid](/img/structure/B1438728.png)


![2-{[Benzyl(methyl)amino]methyl}-4-fluoroaniline](/img/structure/B1438734.png)
